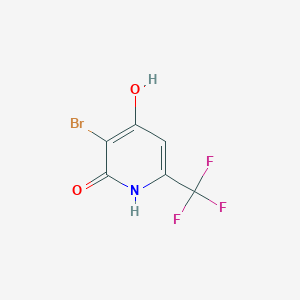

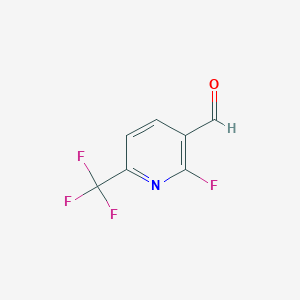

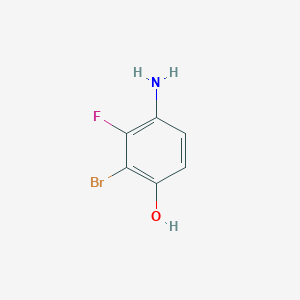

![molecular formula C13H16N4OS B1409416 1-[4-Amino-2-(piridin-3-ilamino)-1,3-tiazol-5-il]-2,2-dimetilpropan-1-ona CAS No. 1042734-86-0](/img/structure/B1409416.png)

1-[4-Amino-2-(piridin-3-ilamino)-1,3-tiazol-5-il]-2,2-dimetilpropan-1-ona

Descripción general

Descripción

1-[4-Amino-2-(pyridin-3-ylamino)-1,3-thiazol-5-yl]-2,2-dimethylpropan-1-one, hereafter referred to as “Compound A”, is an organic compound with a wide range of applications in scientific research. It is a white crystalline solid with a molecular weight of 243.28 g/mol. Compound A has been used in a variety of applications, including drug synthesis, biochemical and physiological studies, and as a model compound for the study of organic reactions.

Aplicaciones Científicas De Investigación

Actividad Antimicrobiana

Los derivados de tiazol exhiben potentes propiedades antimicrobianas. Se han utilizado en el desarrollo de diversos agentes antimicrobianos, incluido el sulfathiazol. La característica estructural del tiazol es crucial en la síntesis de compuestos que se dirigen a patógenos microbianos .

Actividad Anticancerígena

El grupo tiazol es una característica común en los fármacos anticancerígenos como la tiazofurina. La investigación ha demostrado que las modificaciones de los compuestos a base de tiazol pueden generar nuevas moléculas con potentes actividades antitumorales. Esto es particularmente relevante en el diseño de terapias dirigidas para diversos cánceres .

Actividad Antidiabética

Se ha identificado que los derivados de tiazol poseen propiedades antidiabéticas. Esta aplicación es significativa en la búsqueda de nuevos agentes terapéuticos que puedan ayudar a controlar la diabetes de manera más efectiva, ofreciendo potencialmente alternativas a los medicamentos existentes .

Actividades Antiinflamatorias y Analgésicas

Se ha encontrado que los compuestos que contienen anillos de tiazol tienen efectos antiinflamatorios y analgésicos. Esto los convierte en valiosos en el desarrollo de nuevos fármacos que pueden aliviar el dolor y reducir la inflamación en afecciones como la artritis .

Actividad Neuroprotectora

Los derivados de tiazol se están explorando por sus efectos neuroprotectores, que podrían ser beneficiosos en el tratamiento de enfermedades neurodegenerativas como el Alzheimer. La exploración de compuestos a base de tiazol en este campo está en curso, con el potencial de conducir a avances en neurología .

Propiedades Antioxidantes

Algunos derivados de tiazol se han sintetizado y analizado por sus propiedades antioxidantes. Los antioxidantes son cruciales para proteger al cuerpo del estrés oxidativo, que está implicado en diversas enfermedades crónicas. El desarrollo de antioxidantes a base de tiazol podría contribuir a la atención médica preventiva .

Aplicaciones Agrícolas

Más allá de las aplicaciones médicas, los tiazoles también encuentran uso en la agricultura como agroquímicos. Se pueden incorporar en compuestos que sirven como promotores del crecimiento o pesticidas, contribuyendo a la protección de los cultivos y la mejora del rendimiento .

Mecanismo De Acción

Target of Action

The primary targets of the compound are yet to be identified. Similar compounds have been found to bind with high affinity to multiple receptors , which could be helpful in developing new useful derivatives .

Biochemical Pathways

Similar compounds have been found to activate or inhibit biochemical pathways, leading to various downstream effects . These effects can range from antiviral, anti-inflammatory, and anticancer activities, to anti-HIV, antioxidant, antimicrobial, and antitubercular activities .

Result of Action

Similar compounds have shown diverse biological activities, indicating the potential for this compound to have significant effects at the molecular and cellular levels .

Análisis Bioquímico

Biochemical Properties

1-[4-Amino-2-(pyridin-3-ylamino)-1,3-thiazol-5-yl]-2,2-dimethylpropan-1-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. The thiazole ring in its structure is known for its aromaticity and ability to undergo electrophilic and nucleophilic substitutions . This compound can interact with enzymes such as kinases and proteases, potentially inhibiting or activating their functions. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cellular processes .

Cellular Effects

The effects of 1-[4-Amino-2-(pyridin-3-ylamino)-1,3-thiazol-5-yl]-2,2-dimethylpropan-1-one on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to exhibit cytotoxic effects on certain cancer cell lines, indicating its potential as an antitumor agent . Additionally, it may affect the synthesis of neurotransmitters, thereby influencing neuronal function and signaling .

Molecular Mechanism

At the molecular level, 1-[4-Amino-2-(pyridin-3-ylamino)-1,3-thiazol-5-yl]-2,2-dimethylpropan-1-one exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. This compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-[4-Amino-2-(pyridin-3-ylamino)-1,3-thiazol-5-yl]-2,2-dimethylpropan-1-one can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade in the presence of light or heat . Long-term exposure to this compound can lead to sustained inhibition of enzyme activity and alterations in cellular metabolism .

Dosage Effects in Animal Models

The effects of 1-[4-Amino-2-(pyridin-3-ylamino)-1,3-thiazol-5-yl]-2,2-dimethylpropan-1-one vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as antitumor activity, without significant toxicity . At high doses, it can cause adverse effects, including toxicity and damage to vital organs . The threshold effects observed in these studies highlight the importance of dosage optimization for potential therapeutic applications .

Metabolic Pathways

1-[4-Amino-2-(pyridin-3-ylamino)-1,3-thiazol-5-yl]-2,2-dimethylpropan-1-one is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism and detoxification . This compound can affect metabolic flux and alter the levels of metabolites, influencing overall cellular metabolism . Understanding these pathways is essential for predicting the pharmacokinetics and pharmacodynamics of this compound .

Transport and Distribution

The transport and distribution of 1-[4-Amino-2-(pyridin-3-ylamino)-1,3-thiazol-5-yl]-2,2-dimethylpropan-1-one within cells and tissues are mediated by various transporters and binding proteins. It can be actively transported across cell membranes by specific transporters, influencing its localization and accumulation within cells . The interaction with binding proteins can also affect its distribution and bioavailability .

Subcellular Localization

The subcellular localization of 1-[4-Amino-2-(pyridin-3-ylamino)-1,3-thiazol-5-yl]-2,2-dimethylpropan-1-one is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and its overall biological effects .

Propiedades

IUPAC Name |

1-[4-amino-2-(pyridin-3-ylamino)-1,3-thiazol-5-yl]-2,2-dimethylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4OS/c1-13(2,3)10(18)9-11(14)17-12(19-9)16-8-5-4-6-15-7-8/h4-7H,14H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMOXCGDBTACSJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C1=C(N=C(S1)NC2=CN=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(Tert-butoxy)-2-oxoethyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B1409335.png)

![2-O-Tert-butyl 3-O-ethyl (1R,3R,4R)-5,5-difluoro-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate](/img/structure/B1409336.png)

![(R)-N-[(1R)-1-(5-Fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B1409337.png)

![1-Methyl-1,3,7-triaza-spiro-[4.4]nonan-4-one hydrochloride](/img/structure/B1409342.png)